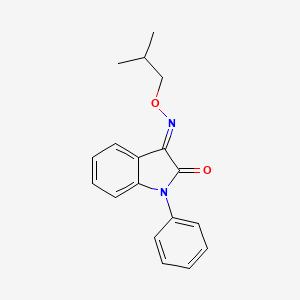![molecular formula C23H19N3O4S B2486406 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide CAS No. 894543-94-3](/img/structure/B2486406.png)
2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide” is a complex organic molecule. It has a molecular weight of 353.4 and a molecular formula of C18 H15 N3 O3 S . The molecule is a racemic mixture .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of isatin hydrazones with thioglycolic acid . This process results in the formation of 2-oxo-spiro [indole-3,4′-pyridines] in good yields . The synthesized compounds are characterized by spectral data (IR, 1H-NMR, Mass) .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: C(C(N)=O)N1C(C2(c3ccccc13)N(C(CS2)=O)c1ccccc1)=O . This notation provides a textual representation of the compound’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
The compound has a logP value of 1.2053 and a logD value of 1.2053 . These values indicate the compound’s distribution between octanol and water, which can provide insights into its solubility and permeability. The compound has 7 hydrogen bond acceptors and 2 hydrogen bond donors . Its polar surface area is not specified .Applications De Recherche Scientifique
Fungicidal Properties
Compounds similar to 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide have been synthesized and tested for fungicidal activity. Some of these compounds have shown activity against a range of fungi, such as Pyricularia oryzae, Pseudoperonospora cubensis, Sphaerotheca fuliginea, and Phytophthora infestans, comparable to standard drugs like carbendazim (Tiwari, Ahamad, & Alauddin, 2014).
Antibacterial and Antifungal Activities
A range of similar compounds has been evaluated for their antibacterial and antifungal activities. Enhanced activities have been recorded when sulfur was added to the compounds, highlighting their potential as antibacterial and antifungal agents (Dandia, Kaur, & Singh, 1993).
Antioxidant and Anti-Inflammatory Properties
These compounds have also been evaluated for their antioxidant and anti-inflammatory properties. For example, some derivatives have shown good antioxidant activity in assays such as DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition. Additionally, they have exhibited significant anti-inflammatory activity (Koppireddi et al., 2013).
Antitubercular Activity
Another important application is in the field of antitubercular activity. Similar compounds have been synthesized and screened for their efficacy against Mycobacterium tuberculosis, showing promising results (Dandia, Singh, & Arya, 2004).
Hypoglycemic Activity
In the field of diabetes research, similar compounds have been synthesized and evaluated for their hypoglycemic activity in animal models. Some derivatives have shown promising hypoglycemic activity, indicating potential applications in diabetes treatment (Nikalje, Deshp, & Une, 2012).
α-Glucosidase Inhibitory Activity
These compounds have also been evaluated for their α-glucosidase inhibitory activity, which is important in the management of postprandial hyperglycemia in diabetes mellitus. Some compounds have shown significant inhibition of α-glucosidase enzyme (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Given the antimicrobial activity observed in similar compounds , it may be worthwhile to investigate this compound’s potential as an antimicrobial agent. Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.
Propriétés
IUPAC Name |
2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-20(24-13-17-9-6-12-30-17)14-25-19-11-5-4-10-18(19)23(22(25)29)26(21(28)15-31-23)16-7-2-1-3-8-16/h1-12H,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDHCJITRWSVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

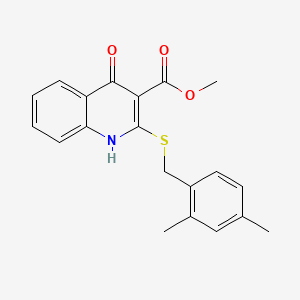
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
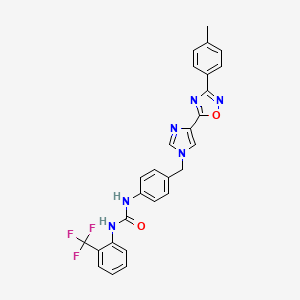
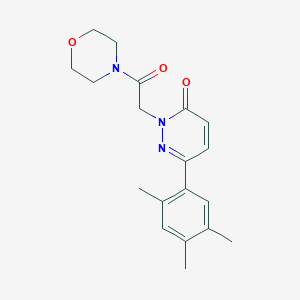
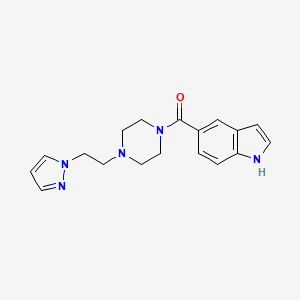
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)
![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)



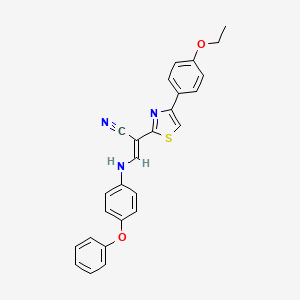
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2486342.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
